
(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid is a compound that features a boronic acid group attached to a triazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
In an industrial setting, the production of (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid depends on its specific application. In the context of medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The triazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-methyl-2H-1,2,3-triazol-4-yl)boronic acid: Similar in structure but with a methyl group instead of an ethyl group.
(2-phenyl-2H-1,2,3-triazol-4-yl)boronic acid: Contains a phenyl group, which can influence its reactivity and applications.
Uniqueness
(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of the ethyl group, which can affect its steric and electronic properties. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C4H8BN3O2 |
|---|---|
Poids moléculaire |
140.94 g/mol |
Nom IUPAC |
(2-ethyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-2-8-6-3-4(7-8)5(9)10/h3,9-10H,2H2,1H3 |
Clé InChI |
FODDVGIQFRLJGQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(N=C1)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


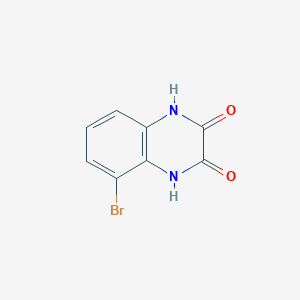

![Methyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B13465814.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)
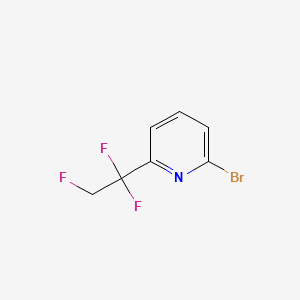
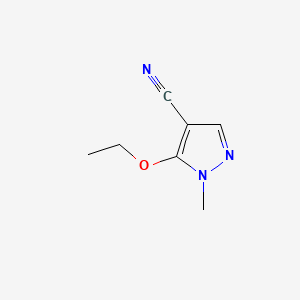
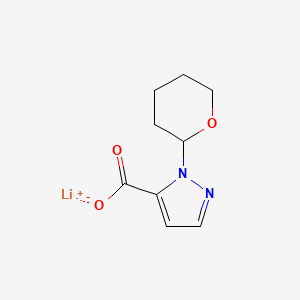
![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)

![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)
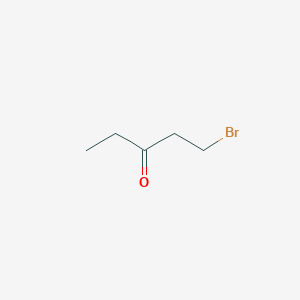
![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
